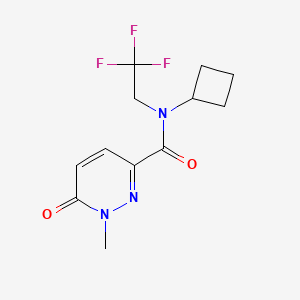![molecular formula C18H19F3N4O B7077647 2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7077647.png)
2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents, pyridazine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-11-3-5-13(6-4-11)14-9-12(2)25(10-14)17(26)22-16-8-7-15(23-24-16)18(19,20)21/h3-8,12,14H,9-10H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETLHLVAXITUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)NC2=NN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7077567.png)
![3-[2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-oxoethyl]-6-(difluoromethyl)pyrimidin-4-one](/img/structure/B7077572.png)
![N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7077583.png)
![5-Chloro-2-methoxy-4-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B7077591.png)

![4-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-(1,3-thiazol-2-yl)morpholine](/img/structure/B7077610.png)

![1-[2-(4-Fluorophenyl)oxan-4-yl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7077620.png)
![4-[(4-fluorophenyl)sulfonylamino]-N-(2-methylprop-2-enyl)piperidine-1-carboxamide](/img/structure/B7077625.png)
![N-[3-(1-methylpyrazol-4-yl)propyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7077631.png)


![2-Methyl-6-[4-(methylsulfonylmethyl)piperidin-1-yl]pyridine](/img/structure/B7077663.png)
![N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7077680.png)
